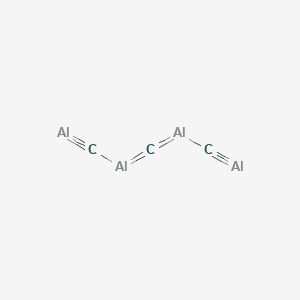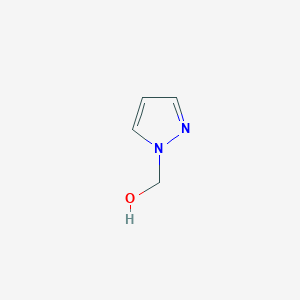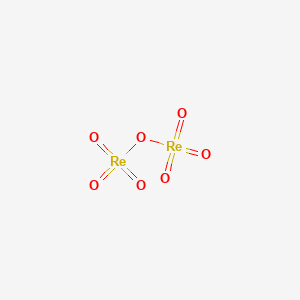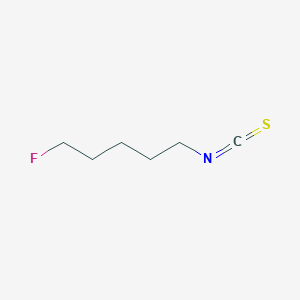
Aluminum carbide
説明
Aluminum Carbide, with the chemical formula Al₄C₃, is a carbide of aluminum. It appears as pale yellow to brown crystals . It is used as an abrasive material for cutting tools, to reduce metal oxides, prepare aluminum nitride and methane, and finds use in metallurgy .
Synthesis Analysis
Aluminum Carbide is synthesized by mixing aluminum powder with powders of silicon carbide and aluminum oxide or alumina . The homogeneous powder mixture is then cold compacted and subsequently sintered in a tubular furnace in an atmosphere of argon gas . The formation of the carbide layer at the solid-liquid interface was confirmed by X-ray diffraction and electron and optical microscopy .Molecular Structure Analysis
Aluminum Carbide has an unusual crystal structure that consists of alternating layers of Al₂C and Al₂C₂. Each aluminum atom is coordinated to 4 carbon atoms to give a tetrahedral arrangement .Chemical Reactions Analysis
Aluminum Carbide hydrolyzes with the evolution of methane. The reaction proceeds at room temperature but is rapidly accelerated by heating . It also reacts with other protic reagents .Physical And Chemical Properties Analysis
Aluminum Carbide is stable up to 1400 °C . It decomposes in water with the production of methane . It has a density of 2.93 g/cm³ . Its molar mass is 143.95853 g/mol .科学的研究の応用
Reinforcement in Aluminum-Graphene Composites
Aluminum carbide plays a crucial role in the reinforcement of aluminum and aluminum alloys with graphene . Nano-sized Al4C3 carbides are beneficial for strengthening these composites . The formation of a chemical bond between aluminum and graphene during annealing has been proved, and nano-sized carbides are found at the interface .
Aluminum Electrolysis Cells
The formation and dissolution of aluminum carbide is considered the primary factor affecting the life of aluminum electrolysis cells . Al4C3 is produced using sodium-graphite intercalation compounds and aluminum as materials . The presence of sodium plays an important role in the formation process of Al4C3 in aluminum electrolysis cells .
Field Effect Transistors
Aluminum carbide can be used in the fabrication of field effect transistors . The properties of Al4C3 make it suitable for this application .
Solar Cells
Aluminum carbide is also used in the production of solar cells . Its unique properties contribute to the efficiency of these cells .
Dielectric Materials
Al4C3 is used in the production of dielectric materials . These materials are essential in many electronic devices .
Materials Heat Treatment
Aluminum carbide plays a role in materials heat treatment processes . It can affect the properties of the treated materials .
Metal Matrix Composites
Aluminum carbide is used in the fabrication of metal matrix composites . This processing approach is suitable for various kinds of reinforcements such as whiskers, particulates, fibers, and 3-D architectures .
Aerospace and Automobile Industries
The aluminum metal matrix composites, which use aluminum carbide, are termed to be modern materials having applications in aircraft, race car bodies, buildings, bridges, crank shaft, civil transport air craft, defense industries, electronics, automobile industries, nuclear power plants, satellite launch vehicles .
Safety And Hazards
将来の方向性
Silicon Carbide (SiC) reinforced Aluminum (Al) and Copper (Cu) electronic packaging materials are the mainstream direction for the development and application of high-performance packaging materials . The thermo-mechanical properties of these composites are influenced by factors such as the composition ratios of reinforcing particles, their sizes and wettability, the presence of additional phases, etc .
特性
IUPAC Name |
alumanylidynemethyl(alumanylidynemethylalumanylidenemethylidene)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C.4Al | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVCGVPGBKGDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#[Al])[Al]=C=[Al]C#[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Al4 | |
| Record name | ALUMINUM CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10107594 | |
| Record name | Aluminum carbide (Al4C3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10107594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum carbide appears as a yellow powder or crystals. Used to make other chemicals., Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | ALUMINUM CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum carbide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9684 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aluminum carbide | |
CAS RN |
1299-86-1, 12656-43-8 | |
| Record name | ALUMINUM CARBIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001299861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012656438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum carbide (Al4C3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum carbide (Al4C3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10107594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraaluminium tricarbide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Aluminum carbide is highly reactive with water, undergoing hydrolysis to produce methane (CH4) and aluminum hydroxide (Al(OH)3). [] This reaction can be detrimental to the mechanical properties of materials containing aluminum carbide, as it can lead to degradation and reduced strength. [, ] For example, in diamond/aluminum composites, aluminum carbide hydrolysis weakens the interface between diamond particles and the aluminum matrix, decreasing thermal conductivity and tensile strength. []
ANone: Aluminum carbide (Al4C3):
ANone: While aluminum carbide itself is not typically used as a catalyst, its formation can influence catalytic processes. For example, its presence at the interface of aluminum and carbon-based materials can affect the activity and selectivity of catalysts used in various chemical reactions. Research into specific catalytic applications of aluminum carbide is ongoing.
A: Computational methods, particularly density functional theory (DFT) calculations, have been instrumental in understanding the structure and properties of aluminum carbide clusters. [, ] These calculations have predicted various isomeric structures, shedding light on the size-dependent polymorphism of these clusters. []
ANone: The research provided does not focus on the structure-activity relationship of aluminum carbide in the context of biological activity or drug development. It primarily focuses on its material properties and behavior in various chemical and physical environments.
A:
Stability: Aluminum carbide's stability is a significant concern, particularly its susceptibility to hydrolysis in humid environments. [, ]* Formulation Strategies: * Surface Modification:* Coating aluminum carbide particles with polymers like polyvinylpyrrolidone (PVP) can delay the onset of hydrolysis under high temperature and pressure conditions. [] This approach aims to control its reactivity and improve its performance in applications like gas reservoirs.
ANone: While not explicitly covered in the provided research, aluminum carbide's reactivity with water, leading to the formation of flammable methane gas, necessitates careful handling and storage procedures. Proper ventilation and precautions against ignition sources are crucial for ensuring safety.
ANone: The provided research does not address the pharmacokinetics or pharmacodynamics of aluminum carbide. The focus is on its material properties and applications in areas like composites, electronics, and chemical synthesis.
ANone: Alternatives to aluminum carbide depend largely on the specific application:
ANone: While specific recycling methods are not detailed in the research, aluminum carbide waste should be handled with care due to its reactivity with water. Potential management strategies might include:
ANone: Key resources for aluminum carbide research include:
A:
Early Studies: Initial research focused on its synthesis and basic properties, including its discovery and characterization. [, ] * Composite Applications: Investigations into aluminum carbide formation during the processing of aluminum matrix composites marked a significant milestone. [, , , , , ]* Nanostructured Aluminum Carbide:* The synthesis and characterization of aluminum carbide nanoparticles and nanowires represent a more recent research direction. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)










